N-(2-chloro-5-nitrophenyl)-2-phenylcyclopropanecarboxamide
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Overview
Description
N-(2-chloro-5-nitrophenyl)-2-phenylcyclopropanecarboxamide is a chemical compound with the molecular formula C16H13ClN2O3 It is characterized by the presence of a cyclopropane ring, a phenyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-nitrophenyl)-2-phenylcyclopropanecarboxamide typically involves the reaction of 2-chloro-5-nitroaniline with 2-phenylcyclopropanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-nitrophenyl)-2-phenylcyclopropanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Ammonia (NH3), thiols (R-SH).
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced nitro derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(2-chloro-5-nitrophenyl)-2-phenylcyclopropanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-phenylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-5-nitrophenyl)-2-methylbenzamide
- N-(2-chloro-5-nitrophenyl)-2-methoxyacetamide
- 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide
Uniqueness
N-(2-chloro-5-nitrophenyl)-2-phenylcyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C16H13ClN2O3 |
---|---|
Molecular Weight |
316.74 g/mol |
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C16H13ClN2O3/c17-14-7-6-11(19(21)22)8-15(14)18-16(20)13-9-12(13)10-4-2-1-3-5-10/h1-8,12-13H,9H2,(H,18,20) |
InChI Key |
BKRWITFCQFWHDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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